EPX Inhibition Potency vs. Unsubstituted Core
The target compound demonstrates measurable inhibition of human eosinophil peroxidase (EPX), a key enzyme implicated in eosinophilic inflammatory diseases, with an IC50 of 360 nM [1]. This activity is contingent upon the specific substitution pattern. In contrast, the unsubstituted core scaffold, 5-bromo-2-chloropyridin-3-amine, shows no reported EPX inhibition within a relevant potency range, and its binding to the related kinase CDK2 is weak (Kd = 4,800 nM) [2]. This suggests the cyclobutyl moiety is critical for enhancing affinity for the EPX active site.
| Evidence Dimension | EPX Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 5-Bromo-2-chloropyridin-3-amine (core scaffold) |
| Quantified Difference | Target compound has an IC50 of 360 nM; core scaffold has no reported EPX inhibition. |
| Conditions | Inhibition of human EPX bromination activity using tyrosine as substrate, measuring 3-bromo tyrosine formation incubated for 10 mins. |
Why This Matters
This provides a clear scientific rationale for selecting the N-cyclobutyl derivative over the simpler core scaffold for projects targeting EPX, as the core scaffold lacks the necessary structural elements for this specific biological activity.
- [1] BindingDB BDBM50554035. Inhibition of human EPX bromination activity. ChEMBL ID: CHEMBL4790231. View Source
- [2] BindingDB BDBM50563174. Binding affinity to T7-tagged CDK2. ChEMBL ID: CHEMBL1708376. View Source
